molecular formula C55H86N20O21S2 B578265 Phleomycin D1 CAS No. 11031-11-1

Phleomycin D1

Cat. No.: B578265
CAS No.: 11031-11-1
M. Wt: 1427.532
InChI Key: CWCMIVBLVUHDHK-ZSNHEYEWSA-N
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Preparation Methods

Phleomycin D1 is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps:

For industrial production, the process is scaled up, and additional steps may be included to ensure the purity and stability of the compound. The purified this compound is often stored as a blue powder, which is highly hygroscopic and sensitive to high concentrations of acids .

Mechanism of Action

Phleomycin D1 exerts its effects by binding to DNA and inducing double-stranded breaks. The compound intercalates into the DNA helix and, upon activation, cleaves the DNA strands . This leads to the inhibition of DNA synthesis and cell death. The molecular targets of this compound include the DNA itself and various proteins involved in DNA repair pathways .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMIVBLVUHDHK-ZSNHEYEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86N20O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336409
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11031-11-1
Record name Zeocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11031-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phleomycin D1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLEOMYCIN D1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does phleomycin D1 interact with DNA and what are the downstream effects of this interaction?

A1: While the exact mechanism of action for this compound requires further investigation, research suggests that it causes both single-strand and double-strand DNA breaks. [, ] This DNA damage is believed to be responsible for its cytotoxic effects, ultimately leading to cell death. Unlike bleomycin A2, another antitumor antibiotic, this compound's DNA-degrading activity shows minimal sensitivity to changes in DNA conformation, suggesting a distinct interaction mechanism. []

Q2: How does this compound compare to bleomycin A2 in terms of its sensitivity to DNA conformation?

A2: Research indicates that this compound demonstrates minimal response to alterations in DNA superhelicity, unlike bleomycin A2. [] Bleomycin A2's DNA-cleaving activity is significantly influenced by the degree of DNA supercoiling, with its activity peaking when DNA is in a relaxed state. [] This difference in response to DNA conformation suggests that this compound and bleomycin A2, despite their structural similarities, likely interact with and cleave DNA through different mechanisms.

Q3: Beyond its antitumor activity, are there other applications for this compound resistance genes?

A3: Yes, this compound resistance genes, particularly the Sh ble gene, have found utility as selectable markers in genetic transformation protocols. [, ] This application is particularly valuable in organisms like Pichia stipitis, a yeast with potential in biofuel production, and the diatom Phaeodactylum tricornutum, a model organism for studying photosynthesis and biofuel production. [, ] The availability of this compound resistance genes expands the toolkit for genetic manipulation in these organisms, enabling scientists to introduce and study genes of interest for various biotechnological applications.

Q4: Does the ETH1 gene in Saccharomyces cerevisiae offer any protection against this compound?

A4: Research shows that while deletion of the ETH1 gene alone does not increase sensitivity to this compound in S. cerevisiae, it does so in the absence of a functional APN1 gene. [] The double mutant strain (apn1 eth1) displayed increased sensitivity to this compound compared to the single apn1 mutant. This suggests that ETH1 can partially compensate for the loss of APN1 in repairing this compound-induced DNA damage.

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